molecular formula C7H12N4 B2416453 3-(1H-1,2,4-triazol-1-yl)piperidine CAS No. 774511-83-0

3-(1H-1,2,4-triazol-1-yl)piperidine

Cat. No.: B2416453
CAS No.: 774511-83-0
M. Wt: 152.201
InChI Key: BXSGLNRNBMUCIM-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-Triazol-1-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1H-1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-triazol-1-yl)piperidine typically involves the reaction of piperidine with 1H-1,2,4-triazole under specific conditions. One common method is the nucleophilic substitution reaction where piperidine is reacted with a suitable triazole derivative, such as 1-chloro-1H-1,2,4-triazole, in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-Triazol-1-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield piperidine derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the piperidine or triazole rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,4-Triazol-1-yl)piperidine is unique due to the specific positioning of the triazole moiety, which can influence its chemical reactivity and biological activity. The 1H-1,2,4-triazole ring is known for its stability and ability to participate in various chemical interactions, making this compound particularly valuable in medicinal chemistry .

Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-2-7(4-8-3-1)11-6-9-5-10-11/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSGLNRNBMUCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774511-83-0
Record name 3-(1H-1,2,4-triazol-1-yl)piperidine
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